(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone” is a chemical compound. It contains a triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains an azetidine ring and a naphthalene ring.
Scientific Research Applications
Synthesis and Anticancer Evaluation
The compound has been explored in the context of synthesizing new chemical entities with potential anticancer properties. For example, derivatives similar to (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone have been synthesized and evaluated for their anticancer activities. Gouhar and Raafat (2015) described the synthesis of related compounds and their evaluation as anticancer agents, highlighting the potential of such structures in the development of new therapeutic agents (Gouhar & Raafat, 2015).
Catalytic Applications in Organic Synthesis
The structural motif of triazolylmethanone derivatives, similar to the compound , has been identified as an effective catalyst in organic synthesis. Ozcubukcu et al. (2009) reported the synthesis of a new tris(triazolyl)methanol ligand and its application as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating the versatility of triazolyl-containing compounds in facilitating organic reactions (Ozcubukcu et al., 2009).
Chemical Structure Elucidation and Analytical Characterization
Research has also focused on elucidating the chemical structures and analytical characteristics of similar compounds. Shevyrin et al. (2014) detailed the structure elucidation of novel synthetic cannabinoids with related naphthoylindazole and naphthoylbenzoimidazole structures, emphasizing the importance of analytical techniques in identifying and characterizing new compounds of this class (Shevyrin et al., 2014).
Photophysical Properties and Fluorescence Applications
Compounds with the naphthoquinone triazole structure have been studied for their photophysical properties, including fluorescence. Padalkar et al. (2015) synthesized novel fluorescent derivatives and analyzed their photophysical properties, indicating the potential of such compounds in applications requiring fluorescence, such as imaging and sensor technologies (Padalkar et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Properties
IUPAC Name |
naphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(19-10-13(11-19)20-17-8-9-18-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTOGQMZIBZSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.